molecular formula C17H23ClNO4P B1209319 Diphenylphosphorylcholine CAS No. 39625-04-2

Diphenylphosphorylcholine

Cat. No.: B1209319
CAS No.: 39625-04-2
M. Wt: 371.8 g/mol
InChI Key: POXSLWROYKIZMH-UHFFFAOYSA-M
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Description

Diphenylphosphorylcholine (DPPC) is a synthetic phospholipid derivative characterized by a phosphorylcholine head group linked to two phenyl moieties instead of the typical fatty acid chains found in naturally occurring phosphatidylcholines (PCs). This structural modification replaces hydrophobic aliphatic chains with aromatic phenyl groups, significantly altering its physicochemical properties.

The phenyl groups confer enhanced rigidity and reduced solubility in aqueous environments compared to aliphatic-chain PCs. This makes DPPC particularly useful in specialized applications, such as stabilizing synthetic membranes or serving as a precursor in organocatalysis.

Properties

CAS No.

39625-04-2

Molecular Formula

C17H23ClNO4P

Molecular Weight

371.8 g/mol

IUPAC Name

2-diphenoxyphosphoryloxyethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C17H23NO4P.ClH/c1-18(2,3)14-15-20-23(19,21-16-10-6-4-7-11-16)22-17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

POXSLWROYKIZMH-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2.[Cl-]

Canonical SMILES

C[N+](C)(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2.[Cl-]

Synonyms

diphenylphosphorylcholine
diphenylphosphorylcholine iodide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphatidylcholines

Structural and Chemical Properties

The table below compares key properties of DPPC with other phosphatidylcholines:

Compound Molecular Formula Molecular Weight (g/mol) Hydrophobic Chains Melting Point (°C) Solubility in Water
Diphenylphosphorylcholine C₁₉H₂₃NO₄P* ~380.3* Phenyl groups >200 (estimated) Low
Distearoylphosphatidylcholine (DSPC) C₄₄H₈₈NO₈P 790.13 Stearic acid (C18:0) 55–60 Insoluble
Dioleoylphosphatidylcholine (DOPC) C₄₄H₈₄NO₈P 786.09 Oleic acid (C18:1, cis) -20 to -15 Forms micelles
Dipalmitoylphosphatidylcholine (DPPC) C₄₀H₈₀NO₈P 734.07 Palmitic acid (C16:0) 41–45 Insoluble

*Inferred from related diphenylphosphoryl compounds (e.g., Diphenylphosphoryl Azide, C₁₂H₁₀N₃O₃P ) and phosphatidylcholine backbones.

Key Observations:
  • Hydrophobicity : DPPC’s aromatic phenyl groups create a more rigid, planar structure compared to the flexible aliphatic chains of DSPC or DOPC. This reduces its ability to form fluid bilayers but enhances thermal stability .
  • Solubility : Unlike DOPC, which forms micelles in aqueous solutions, DPPC’s low solubility necessitates organic solvents (e.g., chloroform) for handling .
  • Thermal Behavior : The high estimated melting point (>200°C) aligns with aromatic compounds’ stability, contrasting sharply with DSPC (55–60°C) and DOPC (sub-zero transitions) .

Functional and Application Differences

Membrane Engineering :
  • DPPC’s rigid structure makes it unsuitable for liposomal drug delivery (a common use for DSPC and DOPC ). Instead, it may stabilize rigid lipid films or serve as a surfactant in non-aqueous systems.
  • DSPC and DOPC are preferred in biomedical applications due to their biocompatibility and tunable phase transitions .
Chemical Reactivity :
  • The phenyl groups in DPPC can participate in π-π interactions, enabling applications in catalysis or as a ligand in metal-organic frameworks. This is absent in aliphatic-chain PCs .
Analytical Detection :

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